molecular formula C13H20ClN3O2 B1411867 (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride CAS No. 2206243-27-6

(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride

Cat. No. B1411867
CAS RN: 2206243-27-6
M. Wt: 285.77 g/mol
InChI Key: UJVSSGPYGJDMHA-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride, also known as 4-MMP, is a synthetic compound of the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 358.9 g/mol. 4-MMP is a versatile compound that has been used in a variety of scientific and research applications, including drug synthesis, pharmacological studies, and biochemical and physiological studies.

Scientific Research Applications

1. Imaging in Parkinson's Disease

  • Application : Synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) agent for imaging the LRRK2 enzyme in Parkinson's disease.
  • Details : This compound was synthesized and used to prepare the target tracer [11C]HG-10-102-01 with high radiochemical yield and purity for potential application in imaging studies related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

2. Antifungal Activity

  • Application : Synthesis and evaluation of derivatives for antifungal activity.
  • Details : Novel derivatives were synthesized, showing promising effects on antifungal activity, indicating potential applications in the development of antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

3. In Vitro Metabolism

4. Synthesis and Molecular Docking

  • Application : Study of novel compound synthesis, DFT calculation, and molecular docking for antiviral activity.
  • Details : The compound was synthesized and analyzed for stability, intermolecular charge transfer, and potential antiviral activity using molecular docking (FathimaShahana & Yardily, 2020).

5. Antimicrobial Activity

  • Application : Synthesis and evaluation of derivatives for antimicrobial activity.
  • Details : Derivatives of the compound were synthesized and showed interesting antimicrobial activity, suggesting potential applications in creating new antimicrobial agents (Chaudhari, 2012).

properties

IUPAC Name

(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2;/h3-4,9H,5-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVSSGPYGJDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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